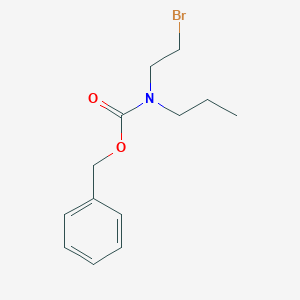

(2-Bromoethyl)propylcarbamic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl N-(2-bromoethyl)-N-propylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-2-9-15(10-8-14)13(16)17-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMGKSRJRJQDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCBr)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The primary synthetic route to (2-Bromoethyl)propylcarbamic acid benzyl ester involves the nucleophilic substitution reaction of propylcarbamic acid benzyl ester with a bromoethylating agent, typically 2-bromoethanol, in the presence of a base. The base facilitates the formation of the carbamate ester by deprotonating the carbamic acid intermediate or activating the nucleophile.

Reaction Scheme :

Propylcarbamic acid benzyl ester + 2-bromoethanol → this compound-

- Base: Potassium carbonate (K2CO3) or triethylamine

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile

- Temperature: Reflux or elevated temperatures around 50°C to 80°C

- Reaction Time: 12 to 24 hours to ensure complete conversion

This method leverages the nucleophilicity of the carbamate nitrogen or oxygen to displace a leaving group on the 2-bromoethanol, resulting in the formation of the bromoethyl carbamate ester.

Industrial Scale and Continuous Flow Synthesis

For large-scale production, continuous flow synthesis methods have been developed to improve efficiency, yield, and safety. These methods allow precise control over reaction parameters such as temperature, reagent mixing, and reaction time, which is critical given the reactivity of bromine-containing intermediates.

- Advantages of Continuous Flow :

- Enhanced heat and mass transfer

- Improved safety by minimizing the handling of hazardous intermediates

- Scalability with consistent product quality

Automated systems can integrate reagent feeding, reaction, and product isolation steps, optimizing the production of this compound without compromising purity.

Reagents and Reaction Conditions Summary

| Preparation Step | Reagents/Conditions | Notes |

|---|---|---|

| Nucleophilic substitution | Propylcarbamic acid benzyl ester, 2-bromoethanol, K2CO3 or triethylamine, DMF or acetonitrile | Reflux or 50°C for 12–24 h |

| Industrial continuous flow | Same reagents, automated flow reactor | Enhanced safety and yield |

Alternative Synthetic Routes and Related Methods

While direct synthesis via 2-bromoethanol is the most straightforward, related synthetic strategies involve:

Alkylation reactions : Using alkyl halides such as bromoethyl derivatives with carbamate precursors in the presence of bases like triethylamine, often at moderate temperatures (~50°C) for extended periods (16 hours), yielding high product amounts.

Acylation reactions : Employing benzoyl chloride or similar acyl chlorides to functionalize carbamate intermediates under milder conditions (room temperature), although these are less directly related to the preparation of the bromoethyl carbamate ester itself.

Mechanistic Considerations

The key step in the preparation is nucleophilic substitution at the bromoethyl moiety. The bromine atom acts as a good leaving group, allowing nucleophiles such as the carbamate nitrogen or oxygen to displace it efficiently.

The reaction proceeds via an SN2 mechanism, favored by polar aprotic solvents that stabilize the transition state and enhance nucleophilicity.

The presence of a base neutralizes the acid formed and drives the equilibrium toward product formation.

Research Findings and Optimization

Yield Optimization : Using triethylamine as base and DMF as solvent at 50°C for 16 hours provides high yield and purity.

Safety Notes : Compounds with similar structures are hazardous; thus, reactions should be conducted under inert atmosphere with appropriate protective measures.

Purification : Post-reaction, the product is typically purified by standard organic methods such as extraction, washing, and column chromatography to remove unreacted starting materials and by-products.

Summary Table of Preparation Methods

| Method Type | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | Propylcarbamic acid benzyl ester, 2-bromoethanol, K2CO3 or triethylamine | Reflux or 50°C, 12-24 h | High | Most common laboratory method |

| Alkylation | Carbamate precursor, bromoethyl halide, triethylamine | 50°C, 16 h | High | Alternative alkylation approach |

| Continuous flow synthesis | Same as above | Controlled flow reactor, optimized parameters | High | Industrial scale, enhanced safety |

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl)propylcarbamic acid benzyl ester undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the ester or carbamate functionalities, converting them to corresponding alcohols or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.

Oxidation: Major products are benzyl alcohol or benzaldehyde derivatives.

Reduction: Products include primary alcohols or amines, depending on the target functional group.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2-Bromoethyl)propylcarbamic acid benzyl ester is C₁₃H₁₈BrNO₂, with a molecular weight of 288.19 g/mol. The structure features a carbamate functional group, which contributes to its reactivity and potential interactions with biological targets. The presence of a bromine atom enhances its utility in synthetic pathways and biological applications .

Medicinal Chemistry Applications

Carbamates, including this compound, are extensively utilized in medicinal chemistry due to their stability and ability to act as peptide bond surrogates. This compound may exhibit pharmacological activities through interactions with enzymes and receptors, making it a candidate for drug development .

Case Study: Interaction Studies

Research indicates that modifications in the structure of carbamates can significantly alter their binding affinities and biological activities. For instance, studies on similar compounds have shown varying degrees of effectiveness in inhibiting specific enzymes, suggesting that this compound may possess promising therapeutic properties .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its reactive bromine atom allows for various synthetic transformations, including alkylation and acylation reactions.

Synthetic Pathways

Several synthetic methods can be employed to produce this compound. These methods often involve the use of reagents such as triethylamine in N,N-dimethylformamide under controlled conditions . The following table summarizes some synthetic pathways:

| Reaction Type | Reagents Used | Conditions | Yield |

|---|---|---|---|

| Alkylation | Triethylamine | 50°C for 16h | High |

| Acylation | Benzoyl chloride | Room temperature | Moderate |

Agricultural Chemistry

Carbamates are also recognized for their use as pesticides. The structural features of this compound may provide insights into developing new agrochemicals with enhanced efficacy against pests.

Pesticidal Activity

The potential for this compound to act as a pesticide is supported by its structural similarity to known carbamate pesticides. Research into the interactions between this compound and target pests could lead to innovative pest control strategies .

Material Science

The unique properties of this compound suggest potential applications in material science, particularly in the development of polymers and coatings.

Polymer Development

Due to its reactivity, this compound can be utilized in creating polymer-bound materials that exhibit specific functional properties. The incorporation of carbamate groups into polymer matrices can enhance their mechanical strength and chemical resistance .

Mechanism of Action

The mechanism of action of (2-Bromoethyl)propylcarbamic acid benzyl ester involves its reactivity towards nucleophiles. The bromine atom serves as a leaving group, allowing the compound to undergo nucleophilic substitution reactions. This reactivity can be harnessed to modify other molecules, making it a versatile tool in chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Carbamate Family

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

- Structure: Features a cyclopropyl group and a piperidine ring substituted with an amino-acetyl moiety.

- Applications: Not explicitly stated, but the amino-acetyl group may facilitate targeting of enzymes or transporters .

{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester

- Structure: Contains a cyclohexyl ring and an isopropyl-amino-ethyl side chain.

- Key Differences: The cyclohexyl group improves lipophilicity, while the isopropyl-amino-ethyl substituent may enhance solubility in polar solvents. This contrasts with the bromoethyl group, which prioritizes electrophilic reactivity .

Evofosfamide (USAN Name)

- Structure : A phosphorodiamidate derivative with two 2-bromoethyl groups and a nitroimidazole moiety.

- Key Differences : While both compounds feature bromoethyl groups, Evofosfamide’s phosphorodiamidate core and nitroimidazole targeting group make it a hypoxia-activated prodrug for antineoplastic therapy. The target carbamate lacks this activation mechanism .

Functional Group Analysis

| Compound | CAS RN | Molecular Formula | Key Substituents | Noted Properties/Applications |

|---|---|---|---|---|

| (2-Bromoethyl)propylcarbamic acid benzyl ester | Not provided | Likely C₁₃H₁₆BrNO₂ | Propyl, bromoethyl, benzyl ester | Alkylation potential, intermediate use |

| [1-(2-Amino-acetyl)-piperidin-...] | 1353962-39-6 | C₂₀H₂₇N₃O₃ | Piperidine, cyclopropyl, amino-acetyl | Potential enzyme-targeting applications |

| Evofosfamide | 92475-33-7 | C₉H₁₆Br₂N₃O₅P | Bis(2-bromoethyl), nitroimidazole | Hypoxia-activated antineoplastic agent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.